molecular formula C9H9FO4 B6283319 2-fluoro-4,6-dimethoxybenzoic acid CAS No. 286434-45-5

2-fluoro-4,6-dimethoxybenzoic acid

Cat. No.: B6283319
CAS No.: 286434-45-5
M. Wt: 200.2
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Description

2-Fluoro-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by a fluorine atom and two methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4,6-dimethoxybenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the reaction of 2,4,6-trimethoxybenzoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the substitution of the methoxy group at the 2-position with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom or methoxy groups can be substituted by other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under conditions like heating or the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substitution reactions can yield various substituted benzoic acids.
  • Oxidation reactions can produce 2-fluoro-4,6-dimethoxybenzaldehyde or this compound derivatives.
  • Reduction reactions can result in 2-fluoro-4,6-dimethoxybenzyl alcohol or 2-fluoro-4,6-dimethoxybenzaldehyde.

Scientific Research Applications

2-Fluoro-4,6-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4,6-dimethoxybenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The methoxy groups can also affect the compound’s solubility and reactivity, making it a useful tool in various biochemical studies.

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the methoxy groups, making it less soluble and potentially less reactive in certain reactions.

    4,6-Dimethoxybenzoic Acid: Lacks the fluorine atom, which can result in different reactivity and interaction with biological targets.

    2,4,6-Trimethoxybenzoic Acid: Contains an additional methoxy group, which can influence its chemical properties and reactivity.

Uniqueness: 2-Fluoro-4,6-dimethoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

286434-45-5

Molecular Formula

C9H9FO4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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